molecular formula C17H24N2O2 B1394154 Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate CAS No. 1167424-93-2

Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

Cat. No. B1394154
M. Wt: 288.4 g/mol
InChI Key: FRCCDRQRHLFSHZ-UHFFFAOYSA-N
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Description

“Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate” is a chemical compound. It is a type of [3+5] spirocyclic compound, which is relatively simple in structure and has a small molecular weight .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, two efficient and scalable synthetic routes to previously unknown bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been reported . These compounds and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate” involves a spirocyclic structure, which is a type of cyclic compound that features two rings of different sizes sharing one atom .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Routes and Chemical Space Exploration : Meyers et al. (2009) developed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate. This compound is significant for its utility in the selective derivation of azetidine and cyclobutane rings, providing access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

  • Application in Palladium-Catalyzed Aryl Amination Reactions : Burkhard and Carreira (2008) reported the synthesis of a 2,6-diazaspiro[3.3]heptane building block, demonstrating its usefulness in palladium-catalyzed aryl amination reactions. This highlights its potential in creating a variety of N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes (Burkhard & Carreira, 2008).

  • Diverse Methodologies for Compound Synthesis : Hamza et al. (2007) described a practical route to 2,6-diazaspiro[3.3]heptanes, using reductive amination of an aldehyde with primary amines or anilines, leading to high-yield cyclization. This method is suitable for both library and large-scale synthesis, indicating versatility in compound creation (Hamza et al., 2007).

Medicinal Chemistry and Drug Design

  • Spirocyclic Scaffolds for Amino Acids Synthesis : Radchenko et al. (2010) synthesized novel amino acids, including 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, using spirocyclic scaffolds. These amino acids are important in chemistry, biochemistry, and drug design for their steric constraints (Radchenko et al., 2010).

  • Synthesis of Piperidine Derivatives : Moskalenko and Boev (2014) explored the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, which are relevant in medicinal chemistry due to their structural and functional properties (Moskalenko & Boev, 2014).

  • Enantioselective Synthesis for Antiviral Applications : López et al. (2020) described an enantioselective synthesis of proline scaffolds, transforming tert-butyl (S)-4-methyleneprolinate into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the industrial synthesis of antiviral ledipasvir (López et al., 2020).

properties

IUPAC Name

tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-17(13-19)10-18(11-17)9-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCCDRQRHLFSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Undheim - Synthesis, 2014 - thieme-connect.com
The fundamental spirane framework consists of two monocyclic rings linked in an orthogonal relationship by a common ring atom. In spiranes with no annular heteroatom, four carbon …
Number of citations: 35 www.thieme-connect.com
MJ Stocks, GRH Wilden, G Pairaudeau… - ChemMedChem …, 2009 - Wiley Online Library
Choosing the right compounds to synthesise from large virtual combinatorial libraries is a current challenge for the pharmaceutical industry. Herein we describe a highly optimised …

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